1H-Indole, 1-(chloroacetyl)-2,3-dihydro-2-methyl-, (2R)-(9CI)
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Overview
Description
1H-Indole, 1-(chloroacetyl)-2,3-dihydro-2-methyl-, (2R)-(9CI) is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 1H-Indole, 1-(chloroacetyl)-2,3-dihydro-2-methyl-, (2R)-(9CI) can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone under acidic conditions to form the indole ring . The chloroacetyl group can be introduced through a subsequent acylation reaction using chloroacetyl chloride in the presence of a base such as pyridine . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1H-Indole, 1-(chloroacetyl)-2,3-dihydro-2-methyl-, (2R)-(9CI) undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include various substituted indoles and their derivatives .
Scientific Research Applications
1H-Indole, 1-(chloroacetyl)-2,3-dihydro-2-methyl-, (2R)-(9CI) has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole, 1-(chloroacetyl)-2,3-dihydro-2-methyl-, (2R)-(9CI) involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity . This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Compared to other indole derivatives, 1H-Indole, 1-(chloroacetyl)-2,3-dihydro-2-methyl-, (2R)-(9CI) is unique due to its specific substitution pattern. Similar compounds include:
1H-Indole, 1-(acetyl)-2,3-dihydro-2-methyl-: Lacks the chlorine atom, resulting in different reactivity and biological activity.
1H-Indole, 1-(chloroacetyl)-2,3-dihydro-2-ethyl-:
These comparisons highlight the importance of specific functional groups in determining the compound’s reactivity and applications.
Properties
CAS No. |
517866-45-4 |
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Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
2-chloro-1-[(2R)-2-methyl-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C11H12ClNO/c1-8-6-9-4-2-3-5-10(9)13(8)11(14)7-12/h2-5,8H,6-7H2,1H3/t8-/m1/s1 |
InChI Key |
FVXKYKPCJPPTCB-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC=CC=C2N1C(=O)CCl |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CCl |
Origin of Product |
United States |
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